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Get Quote

The table below summarizes the half-maximal inhibitory concentration (IC₅₀) values of Vatalanib against

key tyrosine kinase targets, primarily derived from in vitro kinase assays [1].

Target Kinase
Reported IC₅₀
Value

Experimental Context / Notes

VEGFR-1 (Flt-1) 77 nM In vitro kinase assay [1]

VEGFR-2 (KDR) 37 nM In vitro kinase assay; primary
known target [1]

VEGFR-3 (Flt-4) 640 nM In vitro kinase assay [1]

PDGFR Sub-

micromolar

In vitro kinase assay (inhibited, but

precise value not given) [1]

c-Kit Sub-

micromolar

In vitro kinase assay (inhibited, but

precise value not given) [1]

c-Fms Inhibited Activity referenced in clinical

studies [2] [3]

VEGF-induced Autophosphorylation (in
HUVE cells)

17 nM (IC₅₀) Cellular assay [1]
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Target Kinase
Reported IC₅₀
Value

Experimental Context / Notes

VEGF-induced Autophosphorylation (in
VEGFR-2 transfected CHO cells)

34 nM (IC₅₀) Cellular assay [1]

PARP 0.5 µM (IC₅₀) Identified as an off-target in a

colorimetric PARP assay [4]

The following diagram illustrates the primary kinase targets of Vatalanib and its downstream cellular

effects, integrating both its intended and off-target activities.

Primary Tyrosine Kinase Targets

Key Cellular Consequences
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Vatalanib's Multi-Target Mechanism

Cellular Assay Protocols and Findings

Smolecule
Theoretical Framework & Proof-of-Concept

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 2 / 5 Tech Support

https://www.cellsignal.com/products/activators-inhibitors/vatalanib/12998
https://bmcbioinformatics.biomedcentral.com/articles/10.1186/s12859-015-0730-x
https://www.smolecule.com/products/s546621?utm_src=pdf-body
https://www.smolecule.com/products/s546621?utm_src=pdf-body-img
https://www.smolecule.com/products/s546621?utm_src=pdf-body
https://www.smolecule.com/products/s546621?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Beyond pure enzyme assays, cellular models demonstrate Vatalanib's functional effects.

Experiment 1: Inhibition of VEGF-Induced Signaling and Proliferation

Objective: To confirm that Vatalanib inhibits VEGF-driven autophosphorylation of VEGFR-2
and subsequent endothelial cell proliferation [1].

Cell Models: Human Umbilical Vein Endothelial Cells (HUVECs) and VEGFR-2 transfected
Chinese Hamster Ovary (CHO) cells.

Treatment: Cells were pretreated with Vatalanib prior to VEGF stimulation.
Key Results: Vatalanib potently inhibited VEGF-induced autophosphorylation of VEGFR-2

with IC₅₀ values of 17 nM in HUVECs and 34 nM in CHO cells. It also effectively blocked
VEGF-stimulated HUVEC proliferation [1].

Experiment 2: Endothelial Cell Morphology and Network Formation Assay

Objective: To study the effect of Vatalanib on endothelial cell differentiation and tube
formation, a key step in angiogenesis [5].

Cell Model: Co-culture of HUVECs with Normal Human Dermal Fibroblasts (NHDFs).
Treatment: Vatalanib was used at a concentration of 1 µM.

Key Results: Treatment with Vatalanib abrogated normal network formation, causing HUVECs
to form isolated clusters. This morphology was identical to the effect seen when VEGF was

neutralized by an antibody, confirming its potent anti-angiogenic activity in a functional cell-
based system [5].

Experiment 3: Inhibition of Tumor Cell Proliferation and Induction of Apoptosis

Objective: To evaluate the direct anti-tumor effects of Vatalanib on cancer cells [1].
Cell Models: Multiple Myeloma (MM) cells and Chronic Lymphocytic Leukemia (CLL) cells.

Treatment: Cells were treated with Vatalanib with varying treatment times.
Key Results: Vatalanib inhibited proliferation of MM cells in a dose-dependent manner and

blocked VEGF-induced ERK phosphorylation and migration. Furthermore, it induced apoptosis
in CLL cells [1].

Key Insights for Researchers

Off-Target Activity (PARP Inhibition): A 2D and 3D similarity landscape analysis identified an

unexpected off-target. An in vitro colorimetric PARP assay confirmed that Vatalanib inhibits PARP

with an IC₅₀ of 0.5 µM [4]. This suggests a potential dual mechanism of action that may contribute to

its anti-cancer effect, broadening its mode of action beyond angiogenesis inhibition [4].
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Reconstitution and Storage for Experiments:

Stock Solution: For a 10 mM stock, reconstitute the 5 mg lyophilized powder in 1.19 ml of
DMSO [1].

Working Concentrations: Typically used as a pretreatment at 0.5-50 µM for 0.5-2 hours prior
to stimulation. It can also be used alone with treatment times lasting up to 72 hours [1].

Storage: Store the powder or solution at -20°C, desiccated, and protected from light. Once in
DMSO solution, it is recommended to use it within 3 months and aliquot to avoid multiple

freeze-thaw cycles [1].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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